molecular formula C11H15FN2O2S B1298000 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine CAS No. 125926-53-6

1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B1298000
CAS No.: 125926-53-6
M. Wt: 258.31 g/mol
InChI Key: DSGBFQDACFDOAP-UHFFFAOYSA-N
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Description

1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a 4-methyl group and a 4-fluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.

    Oxidation: The methyl group on the piperazine ring can be oxidized to form a carboxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

    Nucleophilic substitution: Products may include azido or cyano derivatives.

    Oxidation: The major product would be the corresponding carboxylic acid derivative.

    Reduction: The major product would be the corresponding sulfide derivative.

Scientific Research Applications

1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Chemical Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Methylphenyl)sulfonyl)-4-methylpiperazine
  • 1-((4-Chlorophenyl)sulfonyl)-4-methylpiperazine
  • 1-((4-Bromophenyl)sulfonyl)-4-methylpiperazine

Uniqueness

1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2S/c1-13-6-8-14(9-7-13)17(15,16)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGBFQDACFDOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354286
Record name 1-[(4-fluorophenyl)sulfonyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125926-53-6
Record name 1-[(4-fluorophenyl)sulfonyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Commercially available 4-fluorobenzenesulfonyl chloride (1.00 g, 5.14 mmol) was suspended in water (15 mL), and N-methylpiperazine (0.68 mL, 6.17 mmol) and potassium carbonate (1.56 g, 11.3 mmol) were added, followed by stirring at room temperature for 14 hours under nitrogen atmosphere. To the reaction solution, water (50 mL) was added, followed by extraction with ethyl acetate (50 mL), and subsequently the organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified using silica gel column chromatography (elution solvent: ethyl acetate/hexane=50%-90%) to afford the desired compound (491 mg, yield 37%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Quantity
1.56 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
37%

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